In Vitro Toxicity and Safety Profiling of[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride: A Technical Guide
In Vitro Toxicity and Safety Profiling of[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride: A Technical Guide
Executive Summary
In modern drug discovery and chemical development, aliphatic amines bearing saturated heterocyclic scaffolds are highly prized for their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic clearance. [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS 1864015-26-8), also known as (2-isopropyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride, is a prime example of such a structural motif[1][2].
However, before integrating this building block into complex novel chemical entities (NCEs), it is critical to establish a rigorous, empirical safety profile. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, tiered in vitro screening framework. This guide moves beyond mere protocol listing; it details the causality behind toxicological liabilities inherent to this chemical class and provides the exact methodologies required to evaluate cytotoxicity, genotoxicity, and cardiotoxicity.
Physicochemical Profiling & Toxicological Causality
To design an effective safety screening cascade, we must first deconstruct the molecule's structural liabilities:
-
The Primary Amine (pKa ~9.5): Supplied as a hydrochloride salt, the primary amine is >99% protonated at physiological pH (7.4). Cationic amphiphiles are notorious for two specific off-target effects:
-
Lysosomotropism/Phospholipidosis: The basic amine can cross cell membranes in its neutral state but becomes proton-trapped in acidic lysosomes, leading to cellular toxicity.
-
hERG Channel Blockade: The protonated nitrogen acts as a pharmacophore for cation- π interactions with aromatic amino acid residues in cardiac potassium channels.
-
-
The Tetrahydropyran (THP) & Isopropyl Groups: These moieties dictate the lipophilicity (LogD) of the compound. While the THP ring lowers lipophilicity compared to a cyclohexane analog, the isopropyl group provides a hydrophobic bulk that can drive non-specific membrane binding and serves as a potential hotspot for CYP450-mediated oxidative metabolism.
Tiered in vitro safety screening workflow for novel chemical entities.
Tier 1: Cytotoxicity & Cellular Health Profiling
Scientific Rationale: Before assessing specific mechanisms of toxicity, a baseline cellular health profile must be established. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because measuring intracellular ATP is the most sensitive, rapid indicator of metabolically active cells[3]. Unlike LDH release assays, which require membrane rupture (a late-stage apoptotic/necrotic event), ATP depletion occurs within minutes of a toxic insult, providing an earlier and more accurate window into cellular distress[4].
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 (hepatocellular) or HEK293 (renal) cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO2.
-
Compound Dosing: Prepare a 10-point dose-response curve of[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride ranging from 0.1 µM to 100 µM in 0.5% DMSO. Treat cells for 24h and 48h.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Combine to form a homogeneous reagent.
-
Lysis & Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
-
Signal Generation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence using a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Tier 2: Genotoxicity Profiling
Regulatory frameworks require a comprehensive evaluation of a compound's potential to induce permanent genetic damage. This is achieved through a dual-assay system: the Ames test for point mutations and the Micronucleus test for chromosomal aberrations.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Scientific Rationale: Conducted in accordance with OECD Test Guideline 471, the Ames test utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that cannot synthesize specific amino acids (histidine or tryptophan)[5][6]. If the test compound induces a point mutation (base-pair substitution or frameshift) that reverses this defect, the bacteria regain the ability to grow on minimal media[7].
Step-by-Step Methodology:
-
Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight.
-
Metabolic Activation: Prepare the S9 mix utilizing liver homogenate from rats induced with Aroclor 1254 to simulate mammalian hepatic metabolism[7].
-
Pre-Incubation: Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for non-activated controls). Incubate at 37°C for 20 minutes.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour over minimal glucose agar plates.
-
Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over vehicle control).
In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD 487)
Scientific Rationale: While the Ames test detects DNA sequence changes, it cannot detect large-scale chromosomal damage. OECD Test Guideline 487 outlines the MNvit assay to detect micronuclei—small, membrane-bound DNA fragments left behind during anaphase[8][9]. We utilize Cytochalasin B, an actin polymerization inhibitor, to arrest cytokinesis. This ensures that only cells which have successfully undergone mitosis during the exposure window (identifiable as binucleated cells) are scored, preventing false negatives caused by cell cycle arrest[8][10].
Step-by-Step Methodology:
-
Culture: Seed TK6 human lymphoblastoid cells in RPMI-1640 medium.
-
Exposure: Treat cells with the compound for 3-6 hours (with/without S9) and 24 hours (without S9)[11].
-
Cytokinesis Block: Add Cytochalasin B (4-6 µg/mL) to the cultures to halt cell division post-karyokinesis.
-
Harvest & Staining: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain with DAPI.
-
Analysis: Using automated high-content screening (HCS) or flow cytometry, score the frequency of micronuclei exclusively in 2,000 binucleated cells per concentration.
Tier 3: Cardiovascular Safety (hERG Liability - ICH S7B)
Scientific Rationale: Aliphatic primary amines are classic hERG (Kv11.1) channel blockers. At physiological pH, the protonated amine enters the open channel pore from the intracellular side and forms strong cation- π and hydrophobic interactions with Tyrosine-652 and Phenylalanine-656[12]. This blocks potassium efflux, delaying ventricular repolarization, which manifests clinically as QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes (TdP)[13][14].
Mechanistic pathway of hERG channel blockade by aliphatic amines.
Step-by-Step Methodology (GLP Patch-Clamp): Following ICH S7B best practices[15][16]:
-
Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration at near-physiological temperatures (35-37°C)[12].
-
Voltage Protocol: Apply a holding potential of -80 mV. Elicit hERG currents using a depolarizing prepulse to +40 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).
-
Perfusion: Perfuse the test compound at ascending concentrations (e.g., 1, 3, 10, 30 µM) until a steady-state block is achieved. Use 1 µM E-4031 as a positive control full blocker[12].
-
Data Analysis: Calculate the percentage reduction in peak tail current amplitude relative to the pre-compound baseline to determine the IC50.
Data Interpretation & Decision Matrix
To facilitate rapid Go/No-Go decisions for[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride derivatives, quantitative data should be benchmarked against the following industry-standard thresholds:
| Assay / Endpoint | Target Threshold for "Go" Decision | Toxicological Implication if Failed |
| CellTiter-Glo (Cytotoxicity) | IC50 > 50 µM | General basal toxicity; potential mitochondrial impairment or membrane disruption. |
| Ames Test (OECD 471) | < 2-fold increase in revertants | High risk of inducing point mutations (carcinogenic potential). |
| Micronucleus (OECD 487) | No statistically significant increase | High risk of clastogenicity (chromosome breakage) or aneugenicity. |
| hERG Patch-Clamp (ICH S7B) | IC50 > 30 µM (or >100x free Cmax) | High risk of clinical QT prolongation and proarrhythmia (Torsades de Pointes). |
References
-
NextSDS. "[2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride - NextSDS". NextSDS.[Link]
-
National Toxicology Program. "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test". NIH.[Link]
-
Inotiv. "Decoding the Revised OECD 487 Guideline". Inotiv.[Link]
-
Weshin Inspection. "OECD 471 Bacterial Reverse Mutation Test". Weshin Inspection.[Link]
-
GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening". GenEvolutioN.[Link]
-
PubMed. "ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins". NIH.[Link]
-
Inotiv. "Understanding ICH E14/S7B Best Practices for Nonclinical Studies". Inotiv.[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. (2-isopropyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride | 1864015-26-8 [amp.chemicalbook.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ttslaboratuvar.com [ttslaboratuvar.com]
- 6. weshininspection.com [weshininspection.com]
- 7. AMES test explained | GenEvolution [genevolution.fr]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. blog.inotiv.com [blog.inotiv.com]
- 10. policycommons.net [policycommons.net]
- 11. xenometrix.ch [xenometrix.ch]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.inotiv.com [blog.inotiv.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
